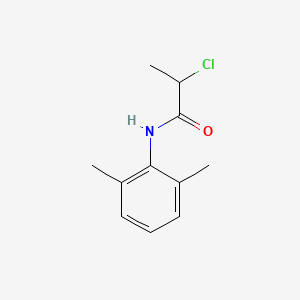

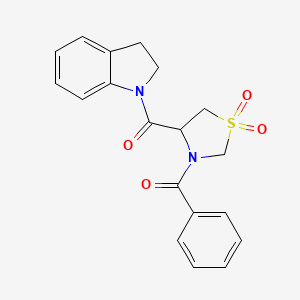

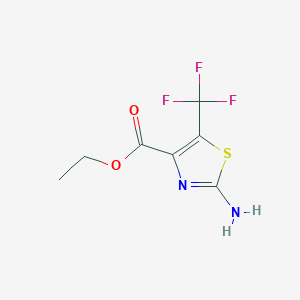

2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and optimization strategies.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds similar to 2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized for antimicrobial activities. For example, derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against various microorganisms (Bektaş et al., 2007).

Multi-Component Reactions and Antibacterial Activities

1,5-Disubstituted 1,2,3-triazoles, including compounds structurally related to the query chemical, have been synthesized through multi-component reactions. These compounds demonstrated antibacterial and antifungal activities against several Gram-positive and Gram-negative bacteria, and Candida albicans fungus (Vo, 2020).

Electronic, Nonlinear Optical and Spectroscopic Analysis

The electronic properties of derivatives of 1,2,4-triazol-5-ones were explored using DFT calculations. These studies included parameters like ionization potential, electron affinity, and energy gap, which are crucial for understanding the electronic behavior of such compounds (Beytur & Avinca, 2021).

Lipase and α-Glucosidase Inhibition

Derivatives of 1,2,4-triazole have been investigated for their potential in inhibiting lipase and α-glucosidase. Such studies are significant for understanding the therapeutic potential of these compounds in metabolic disorders (Bekircan et al., 2015).

Tetrel Bonding Interactions and Crystal Engineering

Studies have been conducted on triazole derivatives, focusing on tetrel bonding interactions in crystal engineering. These interactions are key to understanding the assembly of these compounds in solid-state structures (Ahmed et al., 2020).

Anticancer Evaluation

Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity. This research provides insight into the potential therapeutic uses of these compounds in cancer treatment (Bekircan et al., 2008).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.

Future Directions

This involves discussing potential applications, further modifications, or investigations that could be done based on the current knowledge of the compound.

Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, not all of this information may be available. It’s always a good idea to consult primary literature or databases for the most accurate and up-to-date information.

properties

IUPAC Name |

4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-13-19-20(12-14-4-8-16(23-2)9-5-14)18(22)21(13)15-6-10-17(24-3)11-7-15/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHQBNTXOQAFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2954431.png)

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954441.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2954443.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2954444.png)